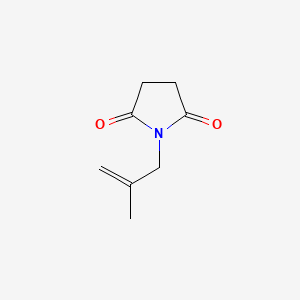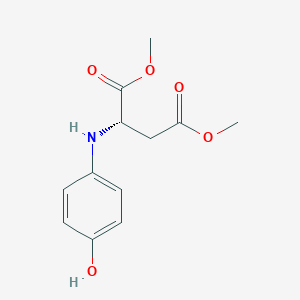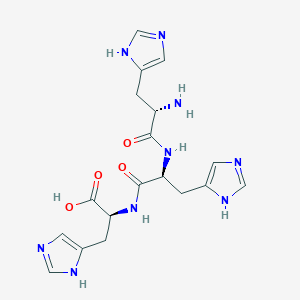
L-Histidyl-L-histidyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-histidyl-L-histidine is a tripeptide composed of three histidine residues Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and metal ion binding
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidine typically involves the stepwise coupling of histidine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first histidine residue to a solid resin. Subsequent histidine residues are then coupled using activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The final tripeptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms are used to produce the tripeptide. The fermentation broth is then subjected to downstream processing, including purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of 2-oxo-histidine, while substitution reactions can yield various histidine derivatives.
Scientific Research Applications
L-Histidyl-L-histidyl-L-histidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions and metal ion binding.
Biology: The tripeptide is involved in studying enzyme mechanisms and protein folding.
Medicine: It has potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: It is used in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-histidine involves its ability to bind metal ions through the imidazole side chains of histidine residues. This binding can influence enzyme activity, protein structure, and cellular signaling pathways. The tripeptide can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
L-Histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides, such as:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-aging properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant and anti-glycation effects.
Anserine: Similar to carnosine but with a methylated histidine residue, found in birds and fish.
This compound is unique due to its tripeptide structure, which provides multiple histidine residues for metal ion binding and potential therapeutic applications.
Properties
CAS No. |
64134-27-6 |
|---|---|
Molecular Formula |
C18H23N9O4 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1 |
InChI Key |
STOOMQFEJUVAKR-KKUMJFAQSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


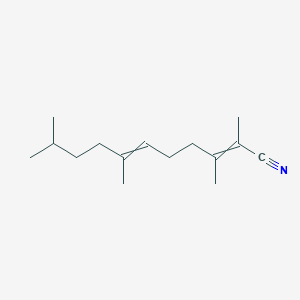



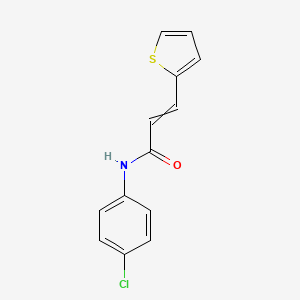
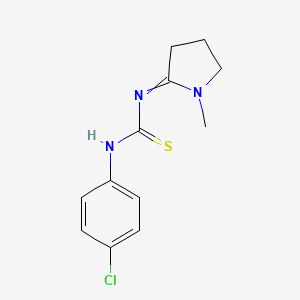
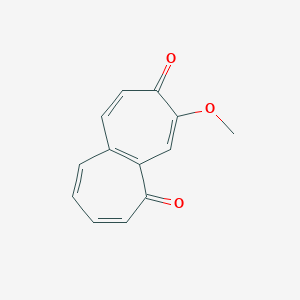
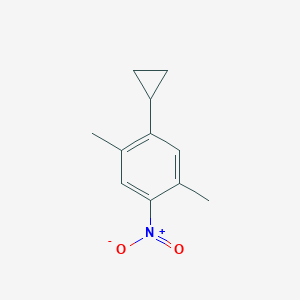
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
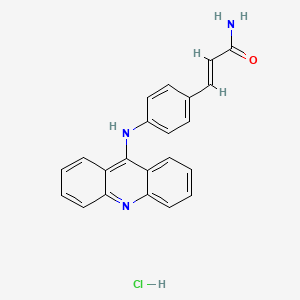
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
